molecular formula C20H19N3O3S2 B2791294 Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-30-8

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2791294
CAS No.: 392318-30-8
M. Wt: 413.51
InChI Key: SNDSZMFKRZVSEV-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the benzylbenzamido group: This step involves the reaction of the thiadiazole intermediate with benzylbenzoyl chloride in the presence of a base such as triethylamine.

    Thioester formation: The final step involves the reaction of the benzylbenzamido-thiadiazole intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate to form the desired ethyl thioester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethyl ester group can be substituted with other nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines or alcohols, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as protein kinases by binding to their active sites, thereby blocking their activity and preventing the proliferation of cancer cells. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal cellular processes.

Comparison with Similar Compounds

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives such as:

    Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a methyl group instead of a benzyl group, which may affect its biological activity.

    Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Contains a chlorine atom, which can influence its reactivity and interactions with biological targets.

    Ethyl 2-((5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: The presence of a nitro group can enhance its electron-withdrawing properties, affecting its chemical behavior.

This compound stands out due to its unique benzylbenzamido group, which can provide specific interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

ethyl 2-[[5-[(4-benzylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-2-26-17(24)13-27-20-23-22-19(28-20)21-18(25)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDSZMFKRZVSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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